![molecular formula C6H6BrNO2S2 B2822263 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione CAS No. 1566705-98-3](/img/structure/B2822263.png)
2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione” is a chemical compound with the CAS Number: 1566705-98-3 . It has a molecular weight of 268.16 . The IUPAC name for this compound is 2-bromo-6,7-dihydro-4H-thiino[4,3-d][1,3]thiazole 5,5-dioxide .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H6BrNO2S2/c7-6-8-4-1-2-12(9,10)3-5(4)11-6/h1-3H2 . This code represents the molecular structure of the compound.Scientific Research Applications
Chemical Synthesis and Derivative Formation
2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is involved in various chemical synthesis processes. For instance, it is used in the generation and trapping of 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole with various dienophiles, leading to the formation of a range of derivatives like 6-substituted-4,5-dihydrobenzothiazoles and Anthra[2,3-b]thiazole-4,5-diones (Al Hariri et al., 1997). Such derivatives have potential in various fields, including materials science and pharmaceuticals.
Anticancer Properties
Compounds derived from this compound have been studied for their anticancer properties. A series of 5-(2′-indolyl)thiazoles synthesized from related compounds demonstrated encouraging anticancer activity and selectivity towards certain human cancer cell lines (Vaddula et al., 2016). Additionally, novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione, a scaffold recognized as antineoplastic, have been synthesized and found to suppress proliferation of certain cancer cells by inducing apoptosis (Romagnoli et al., 2013).
Fluorescent Compounds and Optical Properties
Thiazole-based aromatic heterocyclic fluorescent compounds, which have applications in optoelectronics and materials science, are another area where derivatives of this compound have been utilized. These compounds show adjustable electronic properties and high luminescence quantum yields, making them candidates for various technological applications (Tao et al., 2013).
Synthesis of Heterocyclic Compounds
The chemical is also instrumental in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, it has been used in synthesizing new fused thiopyrano[2,3-d]thiazole derivatives through a stereo-selective hetero-Diels-Alder reaction, indicating its versatility in organic synthesis (Metwally, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes represent specific hazards related to the compound. For example, H302 indicates that it is harmful if swallowed, and H319 means it causes serious eye irritation.
properties
IUPAC Name |
2-bromo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazole 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S2/c7-6-8-4-1-2-12(9,10)3-5(4)11-6/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILJQJFNMVFFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.